molecular formula C12H16N2O B185355 (4-Aminophenyl)(piperidin-1-yl)methanone CAS No. 42837-37-6

(4-Aminophenyl)(piperidin-1-yl)methanone

Cat. No. B185355
CAS RN: 42837-37-6
M. Wt: 204.27 g/mol
InChI Key: FQEGZNLIOFLYNI-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(piperidin-1-yl)methanone is a compound with the empirical formula C12H16N2O and a molecular weight of 204.27 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of (4-Aminophenyl)(piperidin-1-yl)methanone is Nc1ccc (cc1)C (=O)N2CCCCC2 .


Physical And Chemical Properties Analysis

(4-Aminophenyl)(piperidin-1-yl)methanone is a solid substance . Its flash point is not applicable .

Scientific Research Applications

    Infectious Disease Research

    • Summary of the Application : The compound “(4-Aminophenyl)(piperidin-1-yl)methanone” could potentially be used in infectious disease research . The Applied Biosystem MagMAX Prime Viral/Pathogen NA Isolation Kit, which uses magnetic bead-based technology and advanced formulation, can isolate viral, bacterial, fungal, and parasitic nucleic acid from a variety of human biological specimens for downstream applications .
    • Methods of Application : The kit is compatible with KingFisher Purification Instruments for automated extraction and is also compatible with downstream ThermoFisher assays for a complete infectious disease research workflow .
    • Results or Outcomes : The kit can enable multiple applications like sexually transmitted infection (STI), respiratory tract infection (RTI), urinary tract infection (UTI), Bloodborne infection (BBI), gastrointestinal infection (GI) and other infectious disease with one single sample preparation solution .

    Biosensors

    • Summary of the Application : More sustainable biosensor production is growing in importance, allowing for the development of technological solutions for several industries, such as those in the health, chemical, and food sectors .
    • Methods of Application : Tracking the latest advancements in biosensors’ scientific production is fundamental to determining the opportunities for the future of the biosensing field .
    • Results or Outcomes : The findings lead to identifying the scientific and technological knowledge base on biosensing devices and tracking the main scientific organisations developing this technology throughout the COVID-19 period (2019–2023) .

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P264 - P280 - P305 + P351 + P338 - P337 + P313 .

properties

IUPAC Name

(4-aminophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEGZNLIOFLYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342019
Record name (4-Aminophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)(piperidin-1-yl)methanone

CAS RN

42837-37-6
Record name (4-Aminophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Piperidin-1-ylcarbonyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 100 mg 4-Amino-benzoic acid in 1 mL DCM and 0.2 mL NEt3, 62 mg piperidine and 184 mg BOP-Cl were added at RT and the mixture was stirred for 16 h. After the addition of 5 mL water the mixture was filtered through a chem elut® cartridge by elution with ethyl acetate and then concentrated under reduced pressure. The residue was directly subjected to the subsequent amide coupling reaction without further purification. Yield: 125 mg.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
184 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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